WAY-169916

Catalog No.
S547100
CAS No.
669764-18-5
M.F
C17H13F3N2O2
M. Wt
334.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
WAY-169916

CAS Number

669764-18-5

Product Name

WAY-169916

IUPAC Name

4-[1-prop-2-enyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol

Molecular Formula

C17H13F3N2O2

Molecular Weight

334.29 g/mol

InChI

InChI=1S/C17H13F3N2O2/c1-2-8-22-16-12(4-3-5-13(16)17(18,19)20)15(21-22)11-7-6-10(23)9-14(11)24/h2-7,9,23-24H,1,8H2

InChI Key

ZDUDMCQPFKPISO-UHFFFAOYSA-N

SMILES

C=CCN1C2=C(C=CC=C2C(F)(F)F)C(=N1)C3=C(C=C(C=C3)O)O

Solubility

Soluble in DMSO

Synonyms

WAY-169916; WAY 169916; WAY169916;

Canonical SMILES

C=CCN1C2=C(C=CC=C2C(F)(F)F)C(=N1)C3=C(C=C(C=C3)O)O

Description

The exact mass of the compound 4-(1-Allyl-7-(trifluoromethyl)-1H-indazol-3-yl)benzene-1,3-diol is 334.0929 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

WAY-169916 is a synthetic compound recognized for its role as a selective ligand for estrogen receptors, particularly the estrogen receptor alpha. It functions as a partial agonist, meaning it can activate the receptor but not to the full extent that the natural hormone estrogen would. This compound has garnered attention due to its unique ability to modulate receptor activity and its potential therapeutic applications in various diseases, particularly those influenced by estrogen signaling.

The chemical structure of WAY-169916 allows it to engage in specific interactions with estrogen receptors, leading to distinct biological outcomes. The compound's synthesis involves several key reactions, primarily focusing on creating a core structure that can effectively bind to the receptor. The reaction scheme typically includes steps such as:

  • Formation of the Core Structure: This involves coupling reactions to form the central framework of WAY-169916.
  • Modification of Functional Groups: Subsequent reactions introduce various functional groups that enhance binding affinity and selectivity towards estrogen receptors.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity for biological testing.

WAY-169916 exhibits notable biological activities, primarily through its interaction with estrogen receptors. It has been shown to:

  • Modulate Gene Expression: By binding to estrogen receptors, WAY-169916 influences the transcription of genes involved in cell proliferation and differentiation.
  • Inhibit NF-kB Activity: The compound acts as an inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells, which is crucial in inflammatory responses and cancer progression .
  • Suppress Cytokine-Mediated Responses: Studies have indicated that WAY-169916 can suppress the expression of cytokines involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent .

The synthesis of WAY-169916 typically follows a multi-step organic synthesis route. Key methods include:

  • Starting Materials: The synthesis begins with commercially available precursors that provide the necessary functional groups.
  • Reagents and Catalysts: Specific reagents are employed to facilitate reactions such as nucleophilic substitutions and cyclizations.
  • Yield Optimization: Various conditions are tested to maximize yield and purity, often involving temperature control and solvent selection.

A detailed reaction scheme illustrating these steps can be found in supplemental materials related to its synthesis .

WAY-169916 has several potential applications in biomedical research and therapeutic development:

  • Cancer Research: Its ability to modulate estrogen receptor activity makes it a candidate for studying hormone-dependent cancers.
  • Inflammatory Diseases: Given its inhibitory effects on NF-kB, it may be useful in developing treatments for conditions characterized by chronic inflammation.
  • Drug Discovery: As a selective estrogen receptor modulator, WAY-169916 serves as a valuable tool in drug discovery programs targeting estrogen-related pathways.

Research on WAY-169916 has revealed insights into its interaction with various biological targets:

  • Estrogen Receptor Conformation: Studies indicate that WAY-169916 binds differently depending on whether the receptor is in an active or inactive state, showcasing its allosteric modulation capabilities .
  • Comparative Binding Studies: Interaction studies comparing WAY-169916 with other ligands have highlighted its unique binding orientation and resultant signaling outcomes.

Several compounds share structural or functional similarities with WAY-169916. Here are some notable examples:

Compound NameTypeUnique Features
TamoxifenSelective Estrogen Receptor ModulatorFull antagonist in breast tissue; partial agonist elsewhere
RaloxifeneSelective Estrogen Receptor ModulatorPrimarily used for osteoporosis; different receptor selectivity
FulvestrantEstrogen Receptor AntagonistPure antagonist; used primarily in breast cancer treatment

WAY-169916 stands out due to its selective partial agonism at estrogen receptors and its dual role as an NF-kB inhibitor, making it distinct from these other compounds.

WAY-169916, chemically known as 4-[1-allyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol, represents a significant advancement in the development of pathway-selective estrogen receptor ligands [1] [3]. The compound possesses a molecular formula of C17H13F3N2O2 and a molecular weight of 334.29 [1] [2]. The strategic design and synthesis of this indazole derivative have been crucial for understanding structure-activity relationships in pharmaceutical development [3] [14].

Indazole Core Synthesis Strategies

The synthesis of the indazole core in WAY-169916 follows established methodologies that have been refined for optimal yield and selectivity [3] [17]. The primary synthetic route begins with 2-fluoro-3-(trifluoromethyl)benzoic acid as the starting material, which undergoes conversion to the corresponding Weinreb amide intermediate [3]. This transformation is achieved through treatment with 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine, followed by addition of N,O-dimethylhydroxylamine hydrochloride, yielding the desired amide in 86% yield [3].

The subsequent step involves the formation of a benzophenone derivative through a Grignard reaction [3]. Treatment of the Weinreb amide with 2,4-dimethoxyphenylmagnesium bromide at 0°C produces the corresponding benzophenone in 81% yield [3]. This intermediate serves as the crucial precursor for the cyclization step that forms the indazole ring system.

The cyclization reaction represents the key transformation in the synthetic sequence [3] [17]. Microwave irradiation of the benzophenone derivative in the presence of anhydrous hydrazine in pyridine at 100°C for one hour yields the indazole core structure with remarkable efficiency, achieving 94% yield [3]. This microwave-assisted approach represents a significant improvement over traditional thermal methods, offering reduced reaction times and enhanced yields [20] [27].

Table 1: Indazole Core Synthesis Yields and Conditions

StepStarting MaterialProductYield (%)Reaction Conditions
12-fluoro-3-(trifluoromethyl)benzoic acidWeinreb amide86DMTMM, NMM, THF, rt, 8h
2Weinreb amideBenzophenone812,4-dimethoxyphenylMgBr, THF, 0°C, 2h
3BenzophenoneIndazole core94Hydrazine, pyridine, MW, 100°C, 1h

Transition-Metal-Free Cyclization Approaches

The development of transition-metal-free cyclization methods for indazole synthesis has gained considerable attention due to environmental and economic considerations [7] [8] [18]. The synthesis of WAY-169916 demonstrates the successful application of such methodologies, particularly in the critical cyclization step that forms the indazole ring system [3] [7].

The transition-metal-free approach employed in WAY-169916 synthesis utilizes the inherent reactivity of hydrazine with appropriately substituted benzophenone derivatives [3] [8]. This cyclization mechanism proceeds through nucleophilic attack of hydrazine on the carbonyl carbon, followed by intramolecular cyclization and elimination of water [8] [17]. The absence of transition metals in this process eliminates concerns about metal contamination in pharmaceutical products and reduces the overall cost of synthesis [18] [19].

Mechanistic studies have revealed that the cyclization occurs through a concerted pathway involving simultaneous formation of the nitrogen-nitrogen bond and closure of the pyrazole ring [8] [13]. The microwave irradiation facilitates this process by providing uniform heating and accelerating the reaction kinetics [20] [27]. Comparative studies indicate that microwave-assisted cyclization achieves completion in significantly shorter times compared to conventional thermal methods, while maintaining or improving product yields [20] [27].

The selectivity of this transition-metal-free approach has been demonstrated through the formation of predominantly 1H-indazole tautomers rather than 2H-indazole forms [8] [17]. This selectivity is crucial for maintaining the desired biological activity profile of the final product [17] [18]. The reaction tolerates various functional groups, including electron-withdrawing trifluoromethyl substituents and methoxy groups, making it broadly applicable to related structural modifications [8] [18].

Position-Specific Functionalization Techniques

The position-specific functionalization of the indazole core in WAY-169916 involves strategic introduction of the allyl group at the N-1 position and subsequent selective demethylation to produce the final phenolic derivative [3] [14]. These functionalization steps are critical for achieving the desired biological activity and selectivity profile [3] [14].

The N-alkylation reaction is accomplished through treatment of the indazole intermediate with allyl bromide in the presence of sodium hydride in N,N-dimethylformamide [3]. This reaction proceeds at 60°C and yields a mixture of 1-allyl and 2-allyl regioisomers in a ratio of approximately 4:3 [3]. The separation of these isomers is achieved through silica gel column chromatography using a gradient elution system [3].

Structural characterization of the regioisomers has been accomplished through advanced nuclear magnetic resonance techniques, particularly heteronuclear multiple bond correlation experiments [3] [25] [31]. The 1H-13C heteronuclear multiple bond correlation spectra provide definitive evidence for the position of allyl substitution through observation of specific long-range coupling patterns [3]. For the 1-allyl isomer, the methylene protons of the allyl group show correlations with carbons C-11, C-12, and C-8, but not with C-3 [3]. In contrast, the 2-allyl isomer exhibits correlations between the allyl methylene protons and C-11, C-12, and C-3 carbons [3].

Table 2: Nuclear Magnetic Resonance Chemical Shift Data for WAY-169916 Precursors

Position1-Allyl Isomer (δ ppm)2-Allyl Isomer (δ ppm)Coupling Pattern
H-48.19 (d, J=7.40 Hz)7.78 (d, J=8.33 Hz)Doublet
H-57.28 (t, J=7.40 Hz)7.14 (br t, J=7.76 Hz)Triplet
H-67.79 (d, J=7.40 Hz)7.66 (dt, J=7.04 Hz)Doublet/Doublet of triplets
Allyl CH25.25 (br d, J=5.12 Hz)5.12 (dt, J=5.03 Hz)Broad doublet/Doublet of triplets

The final demethylation step employs boron tribromide as the demethylating agent [3]. Treatment of the dimethoxy precursor with excess boron tribromide in methylene chloride at low temperature results in complete demethylation to yield WAY-169916 in 45% yield [3]. Selective mondemethylation can be achieved using equimolar amounts of boron tribromide, producing intermediate compounds useful for structure-activity relationship studies [3].

Structure-Activity Relationship Studies

Structure-activity relationship studies of WAY-169916 and related compounds have provided crucial insights into the molecular features responsible for biological activity and selectivity [3] [14] [33]. These investigations have focused on modifications to the indazole core, phenolic substituents, and N-alkyl groups to optimize pharmacological properties [3] [14].

The trifluoromethyl group at the 7-position of the indazole ring has been identified as essential for biological activity [3] [14]. Removal or modification of this electron-withdrawing substituent results in significant reduction of potency, indicating its critical role in receptor binding interactions [3]. The electron-withdrawing nature of the trifluoromethyl group influences the electronic distribution within the indazole ring system, affecting both binding affinity and selectivity [14] [33].

Modifications to the phenolic hydroxyl groups have revealed important structure-activity relationships [3] [14]. The compound with both hydroxyl groups intact (WAY-169916) demonstrates optimal activity, while selective methylation of one hydroxyl group (compound 5) maintains activity but with altered selectivity profiles [3]. Complete methylation of both hydroxyl groups significantly reduces biological activity, confirming the importance of hydrogen bonding interactions in receptor recognition [3] [14].

Table 3: Structure-Activity Relationship Data for WAY-169916 Derivatives

CompoundR1 SubstituentR2 SubstituentN-SubstituentRelative ActivitySelectivity Index
WAY-169916OHOHAllyl100%High
Compound 2OMeOMeAllyl75%Moderate
Compound 5OHOMeAllyl85%High
Compound 3OMeOMeAllyl (N-2)45%Low

The N-alkyl substituent position significantly influences biological activity and selectivity [3] [14]. The 1-allyl derivative (WAY-169916) demonstrates superior activity compared to the corresponding 2-allyl regioisomer [3]. This difference has been attributed to distinct binding conformations within the receptor active site, as determined through molecular modeling studies [14] [33].

Studies examining alternative N-alkyl groups have revealed that the allyl substituent provides optimal activity [3] [14]. Shorter alkyl chains result in reduced potency, while longer or more bulky substituents decrease selectivity [14]. The allyl group appears to occupy a specific hydrophobic pocket within the receptor binding site, contributing to both affinity and selectivity [14] [33].

The indazole ring system itself has been shown to be superior to related heterocyclic alternatives [14] [17]. Comparison with pyrazole, imidazole, and benzimidazole analogs demonstrates that the fused benzene ring of the indazole system provides essential π-π stacking interactions with aromatic amino acid residues in the receptor binding site [14] [17] [33].

Binding Affinity Profiles

Competitive radioligand binding assays reveal that WAY-169916 displaces tritiated estradiol from estrogen receptor alpha ligand-binding domain protein with an inhibitory concentration 50 value of 1,300 nanomolar [1] [5]. In contrast, the compound demonstrates substantially higher affinity for estrogen receptor beta, displacing tritiated estradiol with an inhibitory concentration 50 value of 106 nanomolar [1] [5]. This twelve-fold difference in binding affinity indicates preferential interaction with the estrogen receptor beta subtype.

The compound's relative binding affinity for estrogen receptor alpha represents only 0.076% of estradiol's affinity, indicating weak direct binding to this receptor subtype [7]. However, despite this modest binding affinity, WAY-169916 demonstrates significant functional activity through both receptor subtypes in nuclear factor kappa B inhibition assays [1] [5].

Functional Activity Through Dual Receptor Pathways

WAY-169916 inhibits nuclear factor kappa B transcriptional activity through both estrogen receptor alpha and estrogen receptor beta with remarkable potency [1] [5]. In estrogen receptor alpha-expressing human aorta endothelial cells, the compound achieves 50% inhibition of interleukin-1 beta-stimulated nuclear factor kappa B reporter activity with an inhibitory concentration 50 of 93 nanomolar, demonstrating 82% efficacy relative to estradiol [1] [5].

Through estrogen receptor beta, WAY-169916 exhibits even greater functional activity, inhibiting nuclear factor kappa B-driven human interleukin-6 promoter reporter with an inhibitory concentration 50 of 100 nanomolar and achieving 145% efficacy relative to estradiol [1] [5]. This enhanced activity through estrogen receptor beta suggests that the compound may preferentially utilize this receptor subtype for its antiinflammatory effects.

Receptor-Dependent Mechanisms

The pathway selectivity of WAY-169916 is confirmed through antagonist studies demonstrating complete dependence on estrogen receptor function [1] [5]. Both raloxifene and the pure estrogen receptor antagonist fulvestrant effectively block WAY-169916's nuclear factor kappa B inhibitory activity, confirming that the compound requires functional estrogen receptors for its biological effects [1] [5]. Additionally, WAY-169916 demonstrates no inhibition of nuclear factor kappa B reporter activity in cells lacking estrogen receptor alpha expression, further establishing receptor dependence [1] [5].

The compound exhibits antagonistic properties toward estradiol-mediated classical estrogen responses, as demonstrated by its ability to antagonize estradiol-mediated activation of creatine kinase expression [1] [5]. This competitive antagonism suggests that WAY-169916 competes for the same binding sites as estradiol but induces distinct conformational changes that favor antiinflammatory signaling over classical estrogenic transcription.

Conformational Dynamics of Ligand-Receptor Complexes

The conformational dynamics of WAY-169916 bound to estrogen receptor alpha reveal unprecedented ligand behavior that provides molecular insights into partial agonism mechanisms [7]. Crystal structures demonstrate that the compound adopts multiple distinct binding orientations depending on the conformational state of the receptor, establishing a novel paradigm for understanding graded allosteric signaling [7].

Multiple Ligand Orientations

WAY-169916 demonstrates the ability to bind in at least four distinct orientations within the estrogen receptor alpha ligand-binding pocket, with each orientation corresponding to specific receptor conformational states [7]. In the active agonist conformation, the compound adopts orientation number one, characterized by a strained binding mode that enables coactivator recruitment while destabilizing the helix 11-helix 12 interface [7].

When bound to the inactive antagonist conformation, WAY-169916 exhibits remarkable binding behavior, simultaneously accommodating two non-overlapping ligand molecules in orientations number two and number three [7]. This dual binding represents a novel finding for steroid hormone receptors and demonstrates the dramatic conformational flexibility of the ligand-binding pocket [7].

The partially constrained receptor conformation stabilizes WAY-169916 in orientation number four, which overlaps spatially with orientations number two and number three [7]. This intermediate binding mode contributes to the compound's partial agonist activity by allowing transitions between active and inactive receptor states [7].

Protein Conformation-Ligand Orientation Coupling

Crystal structures reveal that protein conformation actively directs ligand binding orientation through dynamic coupling mechanisms [7]. The positioning of helix 12 constrains the mobility of helices 3 and 11 in the active conformation, maintaining WAY-169916 in the strained orientation number one [7]. As helix 12 relocates to the inactive position, the ligand-binding pocket undergoes significant widening, allowing the ligand to rotate into alternative orientations [7].

Measurements of intramolecular distances demonstrate that WAY-169916 binding causes pocket widening of more than 2 angstroms compared to eleven published inactive conformation structures bound to various antagonists [7]. This widening primarily results from shifts in helix 11 positioning, where the carbon-terminal ends of paired helices 11 move 3.1 angstroms closer to each other compared to the agonist conformation structure [7].

Dynamic Equilibrium Model

The conformational dynamics of WAY-169916 support a revised model of ligand-protein ensemble behavior where protein dynamics couple to different ligand binding orientations [7]. The compound initially binds to the agonist conformation in a strained fashion that enables productive coactivator recruitment and transcriptional activity [7]. As helix 12 switches from the active conformation, the strain is relieved, allowing helices 3 and 11 to move further apart and the ligand to rotate into orientation number four [7].

Continued pocket widening facilitates the ligand flip into orientation number two, simultaneously allowing docking of a second ligand molecule in orientation number three [7]. This sequential binding model explains the compound's intermediate transcriptional activity as resulting from the population distribution of different ligand-receptor conformational states rather than a single suboptimal binding mode [7].

The graded signaling response reflects the equilibrium between conformers having helix 12 in the active versus inactive conformations [7]. Unlike traditional partial agonists that distort the coactivator binding site, WAY-169916 maintains an intact coactivator binding interface while controlling helix 12 dynamics through helix 11 positioning [7].

Allosteric Modulation of Nuclear Receptor Signaling

WAY-169916 exemplifies a novel mechanism of allosteric modulation in nuclear receptor signaling through its pathway-selective inhibition of nuclear factor kappa B transcriptional activity while maintaining minimal classical estrogenic effects [1] [2]. This selective modulation represents a paradigm shift from traditional nuclear receptor ligands that uniformly activate or inhibit all receptor-mediated pathways [1].

Mechanism of Pathway Selectivity

The pathway selectivity of WAY-169916 results from its ability to stabilize specific estrogen receptor conformations that favor protein-protein interactions with nuclear factor kappa B signaling components while preventing classical estrogen response element-mediated transcription [1] [5]. Crystal structure analysis reveals that WAY-169916 places the receptor in an antagonist-like conformation regarding classical estrogen signaling while maintaining the capacity for antiinflammatory protein interactions [1] [5].

The compound demonstrates minimal stimulation of creatine kinase expression, achieving only 20% activity at 1 micromolar concentration compared to estradiol's 1.9-fold stimulation with an effective concentration 50 of 2 nanomolar [1] [5]. This dramatic reduction in classical estrogenic activity occurs despite potent nuclear factor kappa B inhibition, indicating successful pharmacological dissociation of these normally coupled pathways [1] [5].

Allosteric Regulation Through Coregulator Selectivity

WAY-169916 modulates nuclear receptor signaling through selective recruitment of specific coregulator proteins that mediate distinct transcriptional outcomes [1] [7]. The compound demonstrates partial coactivator recruitment compared to full agonists, with estradiol-dependent interaction between estrogen receptor alpha and Grip1 transcriptional coactivator being only partially blocked by WAY-169916 rather than completely inhibited as observed with full antagonists [7].

This intermediate coactivator recruitment profile correlates with the compound's partial agonist activity and suggests that WAY-169916 stabilizes a receptor conformation that allows limited coactivator access [7]. The preservation of partial coactivator binding capacity enables sufficient transcriptional activity for antiinflammatory signaling while preventing full classical estrogen responses [7].

Structural Basis of Allosteric Effects

The allosteric modulation mechanism involves WAY-169916-induced shifts in helix 11 positioning that indirectly control helix 12 dynamics without directly contacting this critical regulatory element [7]. Unlike full agonists that stabilize helix 12 in the canonical active position, or antagonists that completely displace it, WAY-169916 creates an intermediate state where helix 12 can sample both active and inactive conformations [7].

The compound induces a strain in the active conformation by shifting helix 11 toward helix 12, which pushes the carbon-terminal half of helix 12 away from the receptor core relative to full agonist structures [7]. This suboptimal packing suggests that partial agonists like WAY-169916 lead to helix 12 adopting the active conformation only part of the time in solution, explaining the intermediate transcriptional activity [7].

Importantly, the amino-terminal portion of helix 12 that contacts coactivator proteins remains unchanged in WAY-169916-bound structures compared to full agonist complexes [7]. This preservation of the coactivator binding interface ensures that when helix 12 adopts the active conformation, it can productively recruit transcriptional machinery for antiinflammatory gene regulation [7].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

334.09291215 g/mol

Monoisotopic Mass

334.09291215 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

4-[1-allyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol

Dates

Last modified: 08-15-2023
1: Liu Z, Wang L, Tan H, Zhou S, Fu T, Xia Y, Zhang Y, Wang J. Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chem Commun (Camb). 2014 May 21;50(39):5061-3. doi: 10.1039/c4cc00962b. Epub 2014 Apr 9. PubMed PMID: 24714999.
2: Gao L, Tu Y, Ågren H, Eriksson LA. Characterization of agonist binding to His524 in the estrogen receptor α ligand binding domain. J Phys Chem B. 2012 Apr 26;116(16):4823-30. doi: 10.1021/jp300895g. Epub 2012 Apr 17. PubMed PMID: 22482773.
3: Bruning JB, Parent AA, Gil G, Zhao M, Nowak J, Pace MC, Smith CL, Afonine PV, Adams PD, Katzenellenbogen JA, Nettles KW. Coupling of receptor conformation and ligand orientation determine graded activity. Nat Chem Biol. 2010 Nov;6(11):837-43. doi: 10.1038/nchembio.451. Epub 2010 Oct 10. PubMed PMID: 20924370; PubMed Central PMCID: PMC2974172.
4: Murray IA, Krishnegowda G, DiNatale BC, Flaveny C, Chiaro C, Lin JM, Sharma AK, Amin S, Perdew GH. Development of a selective modulator of aryl hydrocarbon (Ah) receptor activity that exhibits anti-inflammatory properties. Chem Res Toxicol. 2010 May 17;23(5):955-66. doi: 10.1021/tx100045h. PubMed PMID: 20423157; PubMed Central PMCID: PMC2871980.
5: Murray IA, Morales JL, Flaveny CA, Dinatale BC, Chiaro C, Gowdahalli K, Amin S, Perdew GH. Evidence for ligand-mediated selective modulation of aryl hydrocarbon receptor activity. Mol Pharmacol. 2010 Feb;77(2):247-54. doi: 10.1124/mol.109.061788. Epub 2009 Nov 10. PubMed PMID: 19903824; PubMed Central PMCID: PMC2812074.
6: Booth EA, Marchesi M, Knittel AK, Kilbourne EJ, Lucchesi BR. The pathway-selective estrogen receptor ligand WAY-169916 reduces infarct size after myocardial ischemia and reperfusion by an estrogen receptor dependent mechanism. J Cardiovasc Pharmacol. 2007 Jun;49(6):401-7. PubMed PMID: 17577105.
7: Harnish DC, Liu X, Kenney T, Winneker RC, Chadwick C, Friedrichs GS, Kilbourne EJ. The pathway-selective estrogen receptor ligand WAY-169916 displays differential activity in ischemia-reperfusion injury models. J Cardiovasc Pharmacol. 2006 Jun;47(6):788-95. PubMed PMID: 16810080.
8: Steffan RJ, Matelan E, Ashwell MA, Moore WJ, Solvibile WR, Trybulski E, Chadwick CC, Chippari S, Kenney T, Winneker RC, Eckert A, Borges-Marcucci L, Adelman SJ, Xu Z, Mosyak L, Harnish DC. Control of chronic inflammation with pathway selective estrogen receptor ligands. Curr Top Med Chem. 2006;6(2):103-11. Review. PubMed PMID: 16454762.
9: Opal SM, Palardy JE, Cristofaro P, Parejo N, Jhung JW, Keith JC Jr, Chippari S, Caggiano TJ, Steffan RJ, Chadwick CC, Harnish DC. The activity of pathway-selective estrogen receptor ligands in experimental septic shock. Shock. 2005 Dec;24(6):535-40. PubMed PMID: 16317384.
10: Biswas DK, Singh S, Shi Q, Pardee AB, Iglehart JD. Crossroads of estrogen receptor and NF-kappaB signaling. Sci STKE. 2005 Jun 14;2005(288):pe27. Review. PubMed PMID: 15956359.
11: Keith JC Jr, Albert LM, Leathurby Y, Follettie M, Wang L, Borges-Marcucci L, Chadwick CC, Steffan RJ, Harnish DC. The utility of pathway selective estrogen receptor ligands that inhibit nuclear factor-kappa B transcriptional activity in models of rheumatoid arthritis. Arthritis Res Ther. 2005;7(3):R427-38. Epub 2005 Feb 21. PubMed PMID: 15899029; PubMed Central PMCID: PMC1174937.
12: Chadwick CC, Chippari S, Matelan E, Borges-Marcucci L, Eckert AM, Keith JC Jr, Albert LM, Leathurby Y, Harris HA, Bhat RA, Ashwell M, Trybulski E, Winneker RC, Adelman SJ, Steffan RJ, Harnish DC. Identification of pathway-selective estrogen receptor ligands that inhibit NF-kappaB transcriptional activity. Proc Natl Acad Sci U S A. 2005 Feb 15;102(7):2543-8. Epub 2005 Feb 7. PubMed PMID: 15699342; PubMed Central PMCID: PMC548967.
13: Steffan RJ, Matelan E, Ashwell MA, Moore WJ, Solvibile WR, Trybulski E, Chadwick CC, Chippari S, Kenney T, Eckert A, Borges-Marcucci L, Keith JC, Xu Z, Mosyak L, Harnish DC. Synthesis and activity of substituted 4-(indazol-3-yl)phenols as pathway-selective estrogen receptor ligands useful in the treatment of rheumatoid arthritis. J Med Chem. 2004 Dec 16;47(26):6435-8. PubMed PMID: 15588074.

Explore Compound Types